

# Repibresib (VYN201): A Technical Overview of a Pan-BET Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Repibresib** (formerly VYN201) is a small molecule, pan-bromodomain and extra-terminal motif (BET) inhibitor that was under development for the topical treatment of nonsegmental vitiligo. As an epigenetic modulator, **Repibresib** was designed to address inflammatory pathways implicated in the pathogenesis of this autoimmune skin disorder. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and clinical development of **Repibresib**, with a focus on presenting quantitative data and experimental methodologies for a scientific audience.

## **Chemical Structure and Properties**

**Repibresib** is a novel N-methyl-2-pyridone derivative. Its chemical identity and computed physicochemical properties are summarized below.



| Property          | Value                                                                         | Source            |
|-------------------|-------------------------------------------------------------------------------|-------------------|
| IUPAC Name        | 4-(3-hydroxy-2-<br>phenoxyphenyl)-6-methyl-1H-<br>pyrrolo[2,3-c]pyridin-7-one | PubChem           |
| Synonyms          | VYN201, TAY-B1                                                                | VYNE Therapeutics |
| CAS Number        | 2523199-93-9                                                                  | PubChem           |
| Molecular Formula | C20H16N2O3                                                                    | PubChem           |
| Molecular Weight  | 332.35 g/mol                                                                  | PubChem           |
| Canonical SMILES  | CN1C=C(C2=C(C1=O)NC=C2 )C3=C(C(=CC=C3)O)OC4=CC =CC=C4                         | PubChem           |
| InChI Key         | IYQNLEOCTFTMJE-<br>UHFFFAOYSA-N                                               | PubChem           |

Note: Experimental physicochemical properties such as melting point, boiling point, and aqueous solubility are not publicly available.

### **Mechanism of Action: Pan-BET Inhibition**

**Repibresib** functions as a pan-inhibitor of the BET family of proteins (BRD2, BRD3, BRD4, and BRDT). These proteins are epigenetic "readers" that recognize acetylated lysine residues on histones and transcription factors, playing a crucial role in regulating gene expression.

By binding to the bromodomains of BET proteins, **Repibresib** prevents their interaction with acetylated chromatin. This disrupts the recruitment of transcriptional machinery to the promoters and enhancers of pro-inflammatory genes, leading to a downregulation of their expression. In the context of vitiligo, this mechanism is intended to suppress the inflammatory cascade that contributes to melanocyte destruction.

## **Signaling Pathway**

The following diagram illustrates the proposed mechanism of action of **Repibresib** in inhibiting BET-mediated pro-inflammatory gene transcription.





Click to download full resolution via product page

Fig. 1: Repibresib's Mechanism of BET Inhibition

## **Preclinical and Clinical Development**

**Repibresib** has been evaluated in preclinical models and clinical trials for nonsegmental vitiligo.

### **Preclinical Studies**

Experimental Model: An ex vivo human skin model was utilized to assess the activity of **Repibresib** in a setting that mimics the pathophysiology of vitiligo.

#### Methodology:

- Reconstituted human epithelial skin cultures were stimulated with a cytokine cocktail (e.g., TNF-α and IFN-γ) to induce a vitiligo-like phenotype, characterized by inflammation and melanocyte loss.
- The stimulated cultures were topically treated with a vehicle control and various concentrations of Repibresib gel.
- Endpoints included the assessment of key biomarkers and melanin content.

Key Findings: In this model, **Repibresib** demonstrated a dose-dependent:



- Reduction in the secretion of matrix metalloproteinase-9 (MMP-9) and soluble E-cadherin,
   which are implicated in melanocyte detachment.
- Reduction in the expression of pro-inflammatory cytokines, including IL-1 $\alpha$  and IL-1 $\beta$ .
- Preservation of melanin pigment in the basal layers of the skin, indicating a reduction in melanocyte loss.
- Upregulation of the WNT signaling pathway, which is important for melanocyte regeneration.

### **Clinical Trials**

**Repibresib** advanced to Phase 1b and Phase 2b clinical trials to evaluate its safety, tolerability, and efficacy in patients with nonsegmental vitiligo.

#### Phase 1b Trial:

- Design: An open-label study involving patients with active nonsegmental vitiligo.
- Dosage: Once-daily topical application of Repibresib gel at concentrations of 0.5%, 1.0%, and 2.0%.
- Key Efficacy Endpoint: Change in the Facial Vitiligo Area Scoring Index (F-VASI).
- Results: The trial demonstrated a dose-dependent improvement in F-VASI scores and a favorable safety profile. Biomarker analysis of skin biopsies showed a reduction in MMP-9 levels.

#### Phase 2b Trial (NCT06493578):

- Design: A randomized, double-blind, vehicle-controlled study.[1]
- Dosage: Once-daily topical application of **Repibresib** gel at concentrations of 1%, 2%, and 3%, compared to a vehicle control.[1]
- Primary Efficacy Endpoint: Proportion of subjects achieving at least a 50% improvement from baseline in F-VASI (F-VASI50) at week 24.[1]







Results: The trial did not meet its primary endpoint. While a statistically significant treatment
effect was observed for the highest dose in some secondary endpoints, the trial was
impacted by a high vehicle response and a higher-than-expected dropout rate in the active
treatment arms. Consequently, the trial was terminated.

The following diagram outlines the workflow of the Phase 2b clinical trial.





Click to download full resolution via product page

Fig. 2: Repibresib Phase 2b Clinical Trial Workflow



## **Summary and Future Directions**

**Repibresib** is a pan-BET inhibitor that demonstrated promising preclinical activity and early clinical proof-of-concept for the treatment of nonsegmental vitiligo. Its mechanism of action, centered on the epigenetic modulation of inflammatory gene expression, represents a rational approach to targeting the underlying pathology of the disease.

Despite the initial positive signals, the Phase 2b clinical trial did not meet its primary efficacy endpoint, leading to the discontinuation of its development for vitiligo. The trial results were confounded by a significant vehicle effect and high discontinuation rates in the treatment arms.

While the development of **Repibresib** for vitiligo has been halted, the data generated from its preclinical and clinical studies provide valuable insights into the therapeutic potential and challenges of targeting the BET pathway in inflammatory skin diseases. Further analysis of the complete dataset may inform the future development of other BET inhibitors for dermatological and other immune-mediated conditions.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. VYNE Therapeutics Completes Enrollment in Phase 2b Trial Evaluating VYN201 for the Treatment of Nonsegmental Vitiligo BioSpace [biospace.com]
- To cite this document: BenchChem. [Repibresib (VYN201): A Technical Overview of a Pan-BET Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b15570872#repibresib-vyn201-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com